Anti-Tubercular Potency: Imidazo[1,2-a]pyridine Core vs. Imidazo[1,2-a]pyrimidine and Other Isosteres
In a scaffold-switching study designed to find alternatives to the imidazo[1,2-a]pyridine core, a homologous imidazo[1,2-a]pyrimidine derivative (compound 6) was 13-fold less potent against replicating M. tuberculosis H37Rv compared to the imidazo[1,2-a]pyridine-3-carboxamide (compound 2) [1]. This class-level inference demonstrates the superior potency associated with the imidazo[1,2-a]pyridine framework over its 6-membered isostere in this anti-infective context.
| Evidence Dimension | Anti-mycobacterial potency against Mtb H37Rv |
|---|---|
| Target Compound Data | Imidazo[1,2-a]pyridine-3-carboxamide derivative (Compound 2) MIC = 0.1 μM |
| Comparator Or Baseline | Imidazo[1,2-a]pyrimidine isomer (Compound 6) MIC = 1.3 μM |
| Quantified Difference | 13-fold higher potency for the imidazo[1,2-a]pyridine core |
| Conditions | In vitro assay against replicating M. tuberculosis H37Rv strain |
Why This Matters
Selecting the correct core heteroaromatic scaffold is paramount for lead optimization in anti-tubercular drug discovery, as a seemingly minor isosteric change can result in over an order of magnitude loss in potency.
- [1] Moraski, G. C., et al. (2014). Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. Bioorganic & Medicinal Chemistry Letters, 24(15), 3493-3498. View Source
